5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a carboxylic acid group and a thiophene ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring. The coupling can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Furan Derivatives: Compounds like 5-(3-hydroxyphenyl)furan-2-carboxylic acid and methyl 5-(3-aminophenyl)furan-2-carboxylate
Uniqueness
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is unique due to its combined furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8O3S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-6-7(4-5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
BAYMNASCOVLVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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